

# Sampangine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Sampangine

Cat. No.: B1681430

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## Abstract

**Sampangine** is a naturally occurring copyrine alkaloid first isolated from the stem bark of *Cananga odorata*.<sup>[1][2]</sup> This tetracyclic aromatic compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, anticancer, and antimalarial properties.<sup>[3][4]</sup> The primary mechanism of action for its antifungal and antiproliferative effects is the inhibition of heme biosynthesis, a fundamental cellular process.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Sampangine**, with a focus on its mechanism of action and relevant experimental methodologies.

## Chemical Structure and Identification

**Sampangine** is an organic heterotetracyclic compound with the chemical formula  $C_{15}H_8N_2O$ . Its core structure is a 7H-Naphtho[1,2,3-ij]naphthyridin-7-one.

Table 1: Chemical Identifiers for **Sampangine**

Identifier	Value	Reference
IUPAC Name	10,16-diazatetracyclo[7.7.1.0 <sup>2</sup> , <sup>7</sup> .0 <sup>13</sup> , <sup>17</sup> ]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one	
SMILES	<chem>C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O</chem>	
InChI	InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H	
CAS Number	116664-93-8	

## Physicochemical Properties

A summary of the known physical and chemical properties of **Sampangine** is presented in Table 2. While some data is available, further experimental determination of properties such as aqueous solubility, pKa, and logP is warranted for comprehensive drug development profiling.

Table 2: Physicochemical Properties of **Sampangine**

Property	Value	Reference
Molecular Weight	232.24 g/mol	
Molecular Formula	C <sub>15</sub> H <sub>8</sub> N <sub>2</sub> O	
Physical Description	Solid	
Melting Point	210 °C	
Solubility	Poor water solubility has been noted for Sampangine and its derivatives.	

## Experimental Protocols

### Isolation and Purification

**Sampangine** is naturally found in the stem bark of *Cananga odorata*. While specific, detailed protocols for the isolation of **Sampangine** are not readily available in the public domain, a general approach can be inferred from related compounds and mentions in the literature. A bioassay-directed fractionation approach is often employed for the isolation of natural products.

A general workflow for the isolation and purification of **Sampangine** would likely involve the following steps:

**Figure 1:** Generalized workflow for the isolation of **Sampangine**.

### Spectroscopic and Chromatographic Analysis

Characterization of **Sampangine** is typically achieved through a combination of spectroscopic and chromatographic techniques.

#### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$ -NMR: The proton NMR spectrum of **Sampangine** in  $\text{CDCl}_3$  shows characteristic signals for its aromatic protons. It has been observed that the chemical shifts of these protons are dependent on the concentration of the sample, which is attributed to the self-association of the molecules through  $\pi$ -stacking interactions.
- $^{13}\text{C}$ -NMR: The carbon NMR spectrum provides information on the 15 carbon atoms in the **Sampangine** molecule.

#### 3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **Sampangine**, confirming its elemental composition.

#### 3.2.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of **Sampangine** and its metabolites. A typical setup would include:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Detection: UV-Vis detector, with the detection wavelength set based on the UV-Vis spectrum of **Sampangine**.

#### 3.2.4. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for monitoring reaction progress during synthesis and for the initial fractionation of plant extracts. For **Sampangine**, a silica gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Visualization can be achieved under UV light or with a suitable staining reagent like Dragendorff's reagent for alkaloids.

## Biological Activity and Mechanism of Action

**Sampangine** exhibits a broad spectrum of biological activities, with its antifungal and anticancer properties being the most extensively studied.

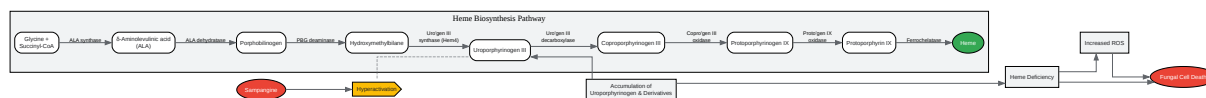
### Antifungal Activity

**Sampangine** is a potent inhibitor of several pathogenic fungi, including *Candida albicans*, *Cryptococcus neoformans*, and *Aspergillus fumigatus*.

**Mechanism of Antifungal Action:** The primary antifungal mechanism of **Sampangine** is the inhibition of heme biosynthesis. Heme is an essential cofactor for numerous cellular processes, including respiration and sterol biosynthesis. **Sampangine's** interference with this pathway leads to a cascade of detrimental effects on the fungal cell.

The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (Hem4), an enzyme in the heme biosynthetic pathway. This unusual mode of inhibition leads to the accumulation of uroporphyrinogen and its derivatives, ultimately disrupting the production of heme. The resulting heme deficiency induces a hypoxic-like response in the fungal cells and

increases the production of reactive oxygen species (ROS), contributing to cellular damage and growth inhibition.



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